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molecular formula C16H15NO3S B8539896 N-{2-[(Methanesulfinyl)acetyl]phenyl}benzamide CAS No. 51175-54-3

N-{2-[(Methanesulfinyl)acetyl]phenyl}benzamide

Cat. No. B8539896
M. Wt: 301.4 g/mol
InChI Key: RRHHYFPUZNHDAX-UHFFFAOYSA-N
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Patent
US04012422

Procedure details

2'-[(methylsulfinyl)-acetyl]benzanilide (7 g) is refluxed in benzene containing 1 equivalent of trifluoroacetic acid for 1 hour. The solvents are removed under reduced pressure to give an oil which crystallizes on standing. Recrystallization from ethyl acetate gives 1-benzoyl-2-(methylthio)-3-indolinone (4.5 g 67%) m.p. 126°-128° C.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][S:2]([CH2:4][C:5]([C:7]1[CH:21]=[CH:20][CH:19]=[CH:18][C:8]=1[NH:9][C:10](=[O:17])[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)=[O:6])=O.C1C=CC=CC=1.FC(F)(F)C(O)=O>>[C:10]([N:9]1[C:8]2[C:7](=[CH:21][CH:20]=[CH:19][CH:18]=2)[C:5](=[O:6])[CH:4]1[S:2][CH3:1])(=[O:17])[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
CS(=O)CC(=O)C1=C(NC(C2=CC=CC=C2)=O)C=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(=O)O)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvents are removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give an oil which
CUSTOM
Type
CUSTOM
Details
crystallizes
CUSTOM
Type
CUSTOM
Details
Recrystallization from ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)N1C(C(C2=CC=CC=C12)=O)SC
Measurements
Type Value Analysis
AMOUNT: MASS 4.5 g
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 68.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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